Cas no 2169006-77-1 (3-(6-formylpyridin-3-yl)prop-2-ynoic acid)

3-(6-formylpyridin-3-yl)prop-2-ynoic acid 化学的及び物理的性質
名前と識別子
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- 3-(6-formylpyridin-3-yl)prop-2-ynoic acid
- EN300-1585537
- 2169006-77-1
-
- インチ: 1S/C9H5NO3/c11-6-8-3-1-7(5-10-8)2-4-9(12)13/h1,3,5-6H,(H,12,13)
- InChIKey: SAXNEDBPNZXOSL-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC(C#CC(=O)O)=CN=1
計算された属性
- せいみつぶんしりょう: 175.026943022g/mol
- どういたいしつりょう: 175.026943022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 67.3Ų
3-(6-formylpyridin-3-yl)prop-2-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1585537-0.25g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 0.25g |
$748.0 | 2023-06-04 | ||
Enamine | EN300-1585537-0.5g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 0.5g |
$781.0 | 2023-06-04 | ||
Enamine | EN300-1585537-2.5g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 2.5g |
$1594.0 | 2023-06-04 | ||
Enamine | EN300-1585537-10.0g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 10g |
$3500.0 | 2023-06-04 | ||
Enamine | EN300-1585537-1.0g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 1g |
$813.0 | 2023-06-04 | ||
Enamine | EN300-1585537-10000mg |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 10000mg |
$2146.0 | 2023-09-24 | ||
Enamine | EN300-1585537-5.0g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 5g |
$2360.0 | 2023-06-04 | ||
Enamine | EN300-1585537-100mg |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 100mg |
$439.0 | 2023-09-24 | ||
Enamine | EN300-1585537-0.1g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 0.1g |
$715.0 | 2023-06-04 | ||
Enamine | EN300-1585537-5000mg |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 5000mg |
$1448.0 | 2023-09-24 |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
3-(6-formylpyridin-3-yl)prop-2-ynoic acidに関する追加情報
3-(6-formylpyridin-3-yl)prop-2-ynoic Acid: A Comprehensive Overview
3-(6-formylpyridin-3-yl)prop-2-ynoic acid, also known by its CAS number 2169006-77-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a pyridine ring substituted with a formyl group and a propargylic acid moiety, has emerged as a promising candidate in various research domains. Recent studies have highlighted its potential applications in drug discovery, material science, and as a building block for advanced organic molecules.
The molecular structure of 3-(6-formylpyridin-3-yl)prop-2-ynoic acid is particularly noteworthy. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as the central framework. The substitution pattern on the pyridine ring—specifically, the formyl group at position 6 and the propargylic acid group at position 3—contributes to its distinctive chemical properties. This arrangement not only imparts aromatic stability but also introduces functional groups that can participate in various chemical reactions, making it versatile for synthetic applications.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for the synthesis of 3-(6-formylpyridin-3-yl)prop-2-ynoic acid. One notable approach involves the use of transition metal catalysts to facilitate key transformations, such as cross-coupling reactions or conjugate additions. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale production and subsequent studies.
In terms of chemical properties, 3-(6-formylpyridin-3-yl)prop-2-ynoic acid exhibits interesting behavior due to the interplay between its aromatic and alkyne functionalities. The alkyne group is highly reactive and can undergo various transformations, such as hydroamination or cycloaddition reactions, which are valuable in organic synthesis. Additionally, the formyl group on the pyridine ring can participate in condensation reactions, further expanding the scope of potential applications.
The biological activity of 3-(6-formylpyridin-3-yl)prop-2-ynoic acid has been a focal point of recent research. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic applications. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of cancer treatment, where it has shown promising results in inhibiting tumor growth and metastasis.
In material science, 3-(6-formylpyridin-3-yl)prop-2-yonoic acid has been investigated as a precursor for constructing advanced materials with unique electronic and mechanical properties. Its alkyne functionality allows for the formation of robust carbon-carbon bonds, which are essential in creating high-performance polymers and composites. Recent breakthroughs in this area have highlighted its potential in developing next-generation materials for electronic devices and energy storage systems.
The versatility of 3-(6-formylpyridin-3-ylyl)propargylic acid extends to its role as a building block in medicinal chemistry. Its ability to act as a scaffold for constructing bioactive molecules has made it an invaluable tool in drug design. Researchers have utilized this compound to develop lead compounds for treating various diseases, including neurodegenerative disorders and infectious diseases.
In conclusion, 3-(6-formlylpyridin-)propegnoic acid, with its unique structure and diverse functional groups, continues to be a subject of intense research interest. Its applications span across multiple disciplines, from organic synthesis to pharmacology and material science. As ongoing studies unravel new facets of its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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